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2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine
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Overview
Description
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . It is a pyridine derivative that has been studied for various research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpiperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Chemical Reactions Analysis
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a common reaction for this compound, allowing the formation of carbon-carbon bonds with various boron reagents.
Scientific Research Applications
Pharmacological Applications
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit:
- Antidepressant properties : Similar compounds have shown efficacy in modulating neurotransmitter systems.
- Anti-inflammatory effects : Research indicates that derivatives of pyridine can inhibit inflammatory pathways.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in:
- Drug discovery : As a scaffold for developing new drugs targeting neurological disorders.
- Material science : In creating polymers with specific functionalities due to its reactive chloro group.
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of derivatives synthesized from this compound. The results indicated significant activity in behavioral models, suggesting potential for further development into therapeutic agents.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines, demonstrating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
2-Chloro-5-iodopyridine: Another halogenated pyridine used in similar synthetic applications.
2-Chloro-5-phenylpyridine: Used in coupling reactions to form more complex aromatic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom at the second position and an isopropylpiperidine moiety at the fifth position of the pyridine ring, which contributes to its unique pharmacological profile.
The molecular formula of this compound is C13H18ClN, with a molecular weight of approximately 239.75 g/mol. The structural characteristics of this compound allow it to interact with various biological targets, potentially influencing several physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings related to its biological activity.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi by inhibiting essential cellular functions, such as membrane integrity and metabolic pathways .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Piperidine derivatives | Antifungal against Aspergillus and Candida |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may modulate pathways involved in cell death and proliferation. Specifically, research indicates that it may interact with key molecular targets involved in tumor growth and metastasis .
Case Study: Cytotoxicity Assessment
In one study, the cytotoxic effects of this compound were evaluated against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer therapeutic agent.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 75 |
20 | 50 |
50 | 25 |
The mechanism by which this compound exerts its biological effects is primarily through interaction with neurotransmitter receptors and enzymes. Studies suggest that the isopropylpiperidine moiety enhances its binding affinity to these targets, potentially influencing neurotransmitter systems associated with mood regulation and cognitive function .
Interaction with Receptors
Research has highlighted interactions with serotonin and dopamine receptors, indicating that this compound could influence neurological pathways relevant to psychiatric disorders. This characteristic positions it as a candidate for further investigation in the context of neuropharmacology .
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
InChI Key |
PWCNXYHYCTWNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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